molecular formula C10H10N2OS B1348121 3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one CAS No. 32607-34-4

3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No. B1348121
CAS RN: 32607-34-4
M. Wt: 206.27 g/mol
InChI Key: ZHTNDAVHZOOXLJ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Anticancer Potential

3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one derivatives exhibit promising pharmacological properties including potential antitumor activities. For instance, a study focused on the design, synthesis, and characterization of 3-phenyl-2-thioxoimidazolidin-4-one derivatives revealed their potential as antitumor agents. These compounds were evaluated through molecular docking studies to predict their binding interactions with the Estrogen Receptor (3ERT), highlighting their possible application in breast cancer treatment. The in vitro and in vivo anticancer activities of these compounds are slated for future evaluation, underscoring their potential therapeutic value (U. Vanitha et al., 2021).

Chemical Synthesis and Characterization

The compound and its derivatives have been extensively studied for their chemical properties and synthesis techniques. Research on the dehydrogenation of 5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one under microwave and flash vacuum pyrolysis conditions explored the mechanism of this reaction, offering insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (A. J. Pepino et al., 2012).

Enzyme Inhibition for Therapeutic Applications

Another significant application involves the inhibition of specific enzymes, which can be a valuable therapeutic strategy for various diseases. For example, novel 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones were synthesized and evaluated for their cytotoxic activities against breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. These compounds showed potent cytotoxic activities, highlighting their potential in cancer therapy (A. Khodair et al., 2021).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant activities of these derivatives have also been explored. A study on the antioxidant activity of 2-Thioxo Imidazolidin-4-Ones in male rats exposed to oxidative stress indicated that these compounds could effectively mitigate oxidative damage, suggesting their potential as antioxidant agents (Jiheel M. Ja et al., 2022).

Potential in Optoelectronic Devices

Additionally, research on the linear and nonlinear optical responses of novel 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4 one provided insights into its optical properties, indicating its potential application in optoelectronic device development (B. Baroudi et al., 2020).

Safety And Hazards

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Future Directions

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Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For novel or less-studied compounds, some or all of this information may not be available. It’s always a good idea to consult primary literature sources or reputable databases for the most accurate and up-to-date information.


properties

IUPAC Name

3-(2-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-7-4-2-3-5-8(7)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTNDAVHZOOXLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364071
Record name 3-(2-methylphenyl)-2-thioxoimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylphenyl)-2-thioxoimidazolidin-4-one

CAS RN

32607-34-4
Record name 3-(2-methylphenyl)-2-thioxoimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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